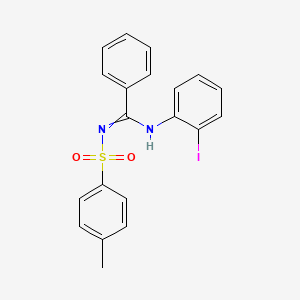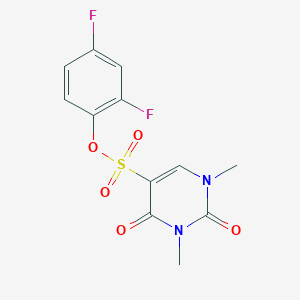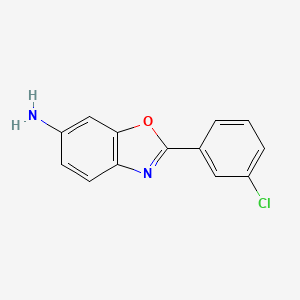![molecular formula C15H16ClN3O4S B2849555 4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine CAS No. 851129-54-9](/img/structure/B2849555.png)
4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine” is a derivative of 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol (OXCPM). OXCPM has been synthesized and used as a precursor for preparing a number of sulfanyl acetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) of the parent compound, OXCPM, have been predicted using computational tools . The specific properties of “this compound” may vary based on its structural differences.Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Crystal Structure : A study described the synthesis of a similar compound, focusing on its crystal structure analysis. The compound was synthesized and characterized using NMR, IR, and Mass spectral studies. Its structure was confirmed by single crystal X-ray diffraction, indicating its application in structural biology for understanding molecular interactions (Mamatha S.V et al., 2019).
Biological Activity
Antimicrobial and Anti-inflammatory Properties : Research has been conducted on derivatives of 1,3,4-oxadiazole, demonstrating various biological activities. These activities include antibacterial, antioxidant, anti-tuberculosis, and anti-diabetic effects. For instance, certain derivatives showed remarkable anti-TB activity and superior antimicrobial activity, indicating potential applications in treating infectious diseases (Mamatha S.V et al., 2019).
Anti-inflammatory and Antimicrobial Activities : Another study synthesized derivatives of 1,3,4-oxadiazole and evaluated their anti-inflammatory activity. Most compounds exhibited significant anti-inflammatory effects, comparable to or exceeding that of acetylsalicylic acid, highlighting their potential as anti-inflammatory agents (V. Jakubkienė et al., 2003).
Antimicrobial Activities : Additional research on 1,3,4-oxadiazole derivatives showed good to moderate antimicrobial activities against various test microorganisms, indicating their potential use in developing new antimicrobial agents (H. Bektaş et al., 2007).
Chemical Properties and Applications
- Physicochemical Characterization : A study focusing on the physicochemical characteristics of a closely related compound, 5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, highlighted its potential as an oral drug candidate. The study examined its lipophilicity, solubility, and stability under various conditions, providing insights into its suitability for oral administration (N. Shehzadi et al., 2020).
Orientations Futures
The parent compound, OXCPM, has shown promising results as a potential oral drug candidate for treating neurodegenerative disorders due to its remarkable dose-dependent anti-acetylcholinesterase activity . This suggests that “4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine” and its derivatives could be further explored for their therapeutic potential.
Mécanisme D'action
Target of Action
The primary target of this compound is acetylcholinesterase , an enzyme that plays a crucial role in nerve function . By interacting with this enzyme, the compound can influence neurological processes.
Mode of Action
The compound exhibits anti-acetylcholinesterase activity . This means it inhibits the action of acetylcholinesterase, thereby increasing the concentration of acetylcholine, a neurotransmitter, in the nerve synapse. This can lead to enhanced nerve signal transmission.
Pharmacokinetics
The compound has been found to have good oral bioavailability . This means it is well absorbed from the gastrointestinal tract into the bloodstream. The compound’s lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were predicted using computational tools . These properties influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The compound’s anti-acetylcholinesterase activity results in prolonged nerve signal transmission . This can have various effects at the molecular and cellular level, depending on the specific nerves and tissues involved. The observed remarkable dose-dependent anti-acetylcholinesterase activity indicates that the compound may be a drug candidate for treating neurodegenerative disorders .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound was found to remain stable under various photolytic and pH stress conditions . It exhibited degradation under oxidative and thermal stress . These factors can influence the compound’s stability and thus its efficacy.
Propriétés
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c16-11-1-3-12(4-2-11)22-9-13-17-18-15(23-13)24-10-14(20)19-5-7-21-8-6-19/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYDNKFDURMTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
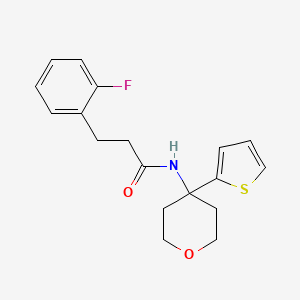
![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)
![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)
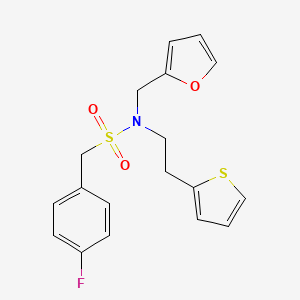
![N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2849477.png)
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide](/img/structure/B2849478.png)
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2849480.png)
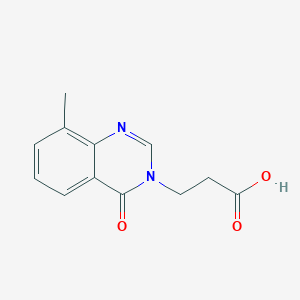

![(R)-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2849488.png)
![2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
